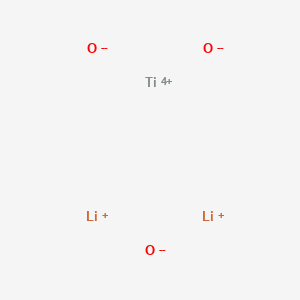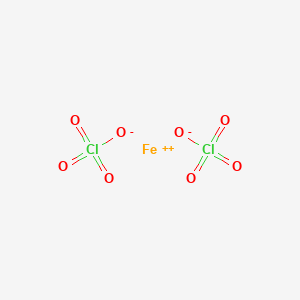
2,5-Diaminobenzonitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2,5-diaminobenzonitrile derivatives involves various chemical processes, including the reduction of dinitro compounds or the direct amination of corresponding nitriles. The synthesis methods aim to achieve high yield and purity of the product while minimizing environmental impact. For instance, the indirect electroreduction method has been employed for synthesizing 4-Chloro-3,5-diaminobenzonitrile, showcasing a technique that could be adapted for 2,5-diaminobenzonitrile under similar conditions (Guo-gang, 2009).
Applications De Recherche Scientifique
Corrosion Inhibition : 3,4-Diaminobenzonitrile has been studied for its efficiency in inhibiting steel corrosion. Techniques like electrochemical impedance spectroscopy and potentiodynamic measurements were used to assess this. The research concluded that the presence of the inhibitor significantly impacts the corrosion rate and resistance against charge transfer processes (Sığırcık, Tüken, & Erbil, 2016).
Synthesis of Chemical Compounds : 4-Chloro-3,5-diaminobenzonitrile was prepared using indirect electrochemistry reduction. This study optimized the reaction conditions and achieved an average yield of 88.1% (Yang Guo-gang, 2009).
Properties of Polycyanamides : The thermal, mechanical, and dielectric properties of polycyanamides prepared by polycondensation of 2,4- or 2,5-diaminobenzonitrile with dichlorides of aromatic dicarboxylic acids were studied. The research also explored the isomerization cyclization of polycyanamides to other compounds (Barashkov, Teleshov, Pravednikov, & Shalygin, 1977).
FT-IR and FT-Raman Spectroscopy Studies : The molecular structure and spectroscopic properties of 2,5-dichlorobenzonitrile were analyzed using FT-IR and FT-Raman spectroscopy. This study provided insights into the molecular geometry, vibrational wavenumbers, and thermodynamic parameters (Alcolea Palafox et al., 2015).
Biofield Treatment on 2-Chlorobenzonitrile : An investigation was conducted on the impact of biofield treatment on the physical, thermal, and spectroscopic properties of 2-chlorobenzonitrile. The study observed significant changes in the properties of the treated sample compared to the control (Trivedi et al., 2015).
Synthesis and Fluorescent Properties of Dyes : The synthesis and properties of 2,5-diamino-3,6-dicyanopyrazine dyes were examined. The study focused on the correlation between chemical structures and absorption, fluorescent properties, and fluorescence quantum yield (Shirai et al., 1998).
Propriétés
IUPAC Name |
2,5-diaminobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXLBNXZXSWLIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50545810 | |
| Record name | 2,5-Diaminobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50545810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diaminobenzonitrile | |
CAS RN |
14346-13-5 | |
| Record name | 2,5-Diaminobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50545810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol](/img/structure/B76721.png)

![1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol](/img/structure/B76726.png)




